![molecular formula C7H11NO2 B3236600 (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanol CAS No. 137267-30-2](/img/structure/B3236600.png)
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanol
Overview
Description
“(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanol” is a chemical compound with the molecular formula C7H11NO2 . It is a derivative of oxazole, which is a five-membered ring containing one oxygen atom and one nitrogen atom . The compound has a molecular weight of 141.17 .
Molecular Structure Analysis
Oxazoles, including “(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanol”, are doubly unsaturated five-membered rings with one oxygen atom at position 1 and a nitrogen atom at position 3 . The presence of these heteroatoms and the substitution pattern in oxazole derivatives play a pivotal role in their biological activities .Physical And Chemical Properties Analysis
“(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanol” is a liquid at room temperature . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Enzymatic Detoxification and Metabolism Studies
Research on methanol and its derivatives, including studies on Drosophila melanogaster, has shown the involvement of enzymes like cytochrome P450 monooxygenases (CYPs), catalases, alcohol dehydrogenases (ADHs), and esterases in methanol detoxification and metabolism. These studies provide a foundation for understanding how similar compounds could be metabolically processed in biological systems, which is crucial for their application in scientific research (Wang et al., 2013); (Wang et al., 2012).
Pharmacological Profile Studies
Another area of relevance is the pharmacological profiling of compounds, as seen in the study of YM348, a 5-HT2C receptor agonist. Understanding the binding affinity and selectivity of similar oxazole derivatives could inform their potential use in neuroscience and pharmacology research (Kimura et al., 2004).
Toxicological Studies
Toxicological studies, such as those examining the effects of methanol and its metabolites, can offer insights into the safety and biological impact of structurally similar compounds. These studies are essential for evaluating the potential research applications of these compounds in biological contexts (Lu et al., 2012); (Guo et al., 2010).
Future Directions
Oxazole derivatives, including “(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanol”, have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are used as intermediates for the synthesis of new chemical entities and have a wide spectrum of biological activities . Therefore, future research may focus on synthesizing various oxazole derivatives and screening them for various biological activities .
Mechanism of Action
Target of Action
The primary target of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanol is human carbonic anhydrase II (hCA II) . Carbonic anhydrases are enzymes involved in many important physiological and pathological processes . The inhibition of hCA II has a wide range of pharmacological applications in areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Mode of Action
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanol interacts with its target, hCA II, by acting as an isoform-selective inhibitor . The compound exhibits the properties of an isoform-selective inhibitor of hCA II with a Ki (hCA II) of 0.05 µM .
properties
IUPAC Name |
(2-ethyl-4-methyl-1,3-oxazol-5-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-7-8-5(2)6(4-9)10-7/h9H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIIBLLQNGGCEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(O1)CO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201291941 | |
Record name | 5-Oxazolemethanol, 2-ethyl-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201291941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanol | |
CAS RN |
137267-30-2 | |
Record name | 5-Oxazolemethanol, 2-ethyl-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137267-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Oxazolemethanol, 2-ethyl-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201291941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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